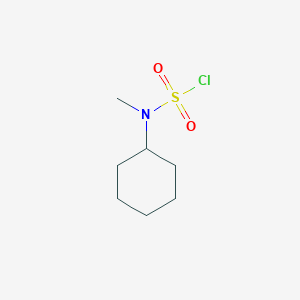

Cyclohexyl(methyl)sulfamoyl chloride

Description

Historical Trajectories and Modern Relevance of Sulfamoyl Chlorides as Building Blocks

The chemistry of sulfonyl chlorides, the parent class of compounds to which sulfamoyl chlorides belong, has a rich history dating back to the 19th century. These compounds were initially explored for their utility in the formation of sulfonamides, a class of compounds that would later gain immense importance with the discovery of sulfa drugs. The development of methods for the synthesis of sulfamoyl chlorides themselves has been an area of continuous investigation, with various procedures being developed to improve efficiency and substrate scope. acs.org

Historically, the synthesis of sulfamoyl chlorides often involved harsh reagents and conditions. However, the importance of the sulfamide (B24259) and sulfonamide functionalities in medicinal chemistry and agrochemicals has driven the development of milder and more general synthetic protocols. cbijournal.com Today, sulfamoyl chlorides are recognized as crucial intermediates in the synthesis of a diverse range of biologically active molecules, including diuretics, anticonvulsants, and antiviral agents. Their ability to readily react with nucleophiles to form stable sulfonamide linkages is a cornerstone of their modern relevance.

Distinctive Contributions of N-Substituted Sulfamoyl Chlorides to Organic Transformations

The introduction of substituents on the nitrogen atom of the sulfamoyl chloride group, as seen in cyclohexyl(methyl)sulfamoyl chloride, significantly broadens the synthetic utility of this class of reagents. N-substituted sulfamoyl chlorides offer a means to introduce a diverse range of functionalities into a target molecule, thereby modulating its physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The nature of the N-substituents plays a critical role in dictating the reactivity of the sulfamoyl chloride. For instance, the steric bulk of the cyclohexyl group in this compound can influence the regioselectivity of its reactions with polyfunctional nucleophiles. Furthermore, the electronic effects of the alkyl groups can modulate the electrophilicity of the sulfur atom, thereby affecting the rate of reaction. The ability to fine-tune these properties through the judicious choice of N-substituents makes these compounds powerful tools in the hands of synthetic chemists for the construction of complex molecular architectures with desired biological or material properties. The synthesis of unsymmetrical N-arylsulfamides, for example, has been a significant area of research where N-substituted sulfamoyl derivatives are of high importance. rsc.org

Current Research Frontiers and Unexplored Reactivity in this compound Chemistry

While the general reactivity of sulfamoyl chlorides is well-established, the specific chemistry of this compound remains a largely unexplored frontier. A comprehensive search of the scientific literature reveals a lack of dedicated studies on the synthesis, reactivity, and application of this particular compound. Its commercial availability suggests its use in proprietary industrial processes or as a building block in discovery chemistry programs. sigmaaldrich.comscbt.com

The unexplored reactivity of this compound presents several opportunities for future research. A systematic investigation of its reactions with a wide range of nucleophiles under various conditions could uncover novel transformations and synthetic methodologies. For instance, its behavior in transition metal-catalyzed cross-coupling reactions or its potential as a precursor to novel heterocyclic systems are areas ripe for exploration. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this compound could lead to the discovery of new therapeutic agents or agrochemicals. The development of novel synthetic routes to this and other N,N-disubstituted sulfamoyl chlorides also remains an area of academic and industrial interest. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14ClNO2S | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 211.71 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | CN(C1CCCCC1)S(Cl)(=O)=O | sigmaaldrich.com |

| InChI Key | RQDWFSSEDVWNMI-UHFFFAOYSA-N | sigmaaldrich.com |

| MDL Number | MFCD08443401 | sigmaaldrich.comsigmaaldrich.com |

| PubChem Substance ID | 329788190 | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDWFSSEDVWNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexyl Methyl Sulfamoyl Chloride

Overview of Established and Emerging Preparation Routes

The preparation of Cyclohexyl(methyl)sulfamoyl chloride is predominantly accomplished through direct and indirect synthetic strategies. The most common and established route is the direct synthesis from N-methylcyclohexylamine, which involves its reaction with a chlorosulfonating agent. This method is favored for its straightforwardness and relatively high yields.

Direct Synthesis from N-Methylcyclohexylamine Precursors

The direct conversion of N-methylcyclohexylamine to this compound is a widely utilized method due to its efficiency. This transformation is typically achieved through a chlorosulfonylation reaction.

Chlorosulfonylation Reactions and Mechanistic Considerations

The core of the direct synthesis is the reaction of N-methylcyclohexylamine with a suitable chlorosulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic sulfur atom of sulfuryl chloride.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine attacks the sulfur atom of sulfuryl chloride. This results in the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The intermediate is unstable and collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfamoyl chloride.

Deprotonation: A base, which can be another molecule of N-methylcyclohexylamine or an added base like triethylamine, removes the proton from the nitrogen atom, yielding the final product, this compound, and the corresponding ammonium (B1175870) salt.

The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

Optimization of Reaction Conditions and Reagent Stoichiometry

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Molar Ratio (Amine:SO₂Cl₂:Base) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (B109758) | 0 | 1:1.1:1.2 | 85 |

| 2 | Diethyl ether | 0 | 1:1.1:1.2 | 82 |

| 3 | Toluene | 0 | 1:1.1:1.2 | 78 |

| 4 | Dichloromethane | 25 | 1:1.1:1.2 | 75 |

| 5 | Dichloromethane | 0 | 1:1.5:1.5 | 88 |

This is a representative table based on general principles of similar reactions; specific literature data for this exact compound is limited.

Generally, a slight excess of sulfuryl chloride and the base is used to ensure complete conversion of the N-methylcyclohexylamine. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products. Aprotic solvents such as dichloromethane or diethyl ether are commonly employed.

Indirect Synthetic Pathways via Precursors and Intermediates

Transformation of Sulfonic Acids and Sulfinate Salts

One indirect route involves the conversion of a corresponding sulfonic acid, in this case, N-cyclohexyl-N-methylaminosulfonic acid, to the sulfamoyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Similarly, sulfinate salts can be transformed into sulfonyl chlorides. The reaction of a sulfinate with a chlorinating agent can provide the desired sulfonyl chloride. However, the preparation of the requisite N,N-disubstituted aminosulfonate or sulfinate precursors can be a multi-step process.

Oxidative Chlorosulfonation Strategies

Oxidative chlorosulfonation provides another indirect approach to sulfonyl chlorides. These methods typically involve the oxidation of a sulfur-containing starting material in the presence of a chloride source. For the synthesis of this compound, a potential, though less direct, precursor could be a derivative of N-methylcyclohexylamine containing a sulfur moiety at a lower oxidation state, such as a thiol or a disulfide.

For example, the oxidative chlorination of S-alkyl isothiourea salts has been reported as a clean and efficient method for the synthesis of alkanesulfonyl chlorides. rsc.org While not directly applied to the synthesis of this compound, this strategy highlights the potential of oxidative methods in the preparation of sulfonyl chlorides. These reactions often utilize reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide as both the oxidant and chloride source. rsc.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of sulfamoyl chlorides, including this compound, aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This involves a critical re-evaluation of traditional synthetic routes, which often rely on hazardous solvents and reagents.

The choice of solvent is a cornerstone of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. Traditional syntheses of sulfamoyl chlorides and their derivatives frequently employ volatile organic compounds (VOCs) such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile. google.comnih.gov While effective, these solvents pose environmental and health risks.

Recent research has focused on identifying and utilizing more sustainable solvent alternatives. A significant development is the use of environmentally benign media like water, ethanol, and glycerol (B35011) for the synthesis of sulfonyl chlorides. researchgate.net Water is particularly attractive due to its non-toxicity, non-flammability, and low cost. rsc.org Another innovative approach involves the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, which are biodegradable and have low volatility. researchgate.net

Table 1: Comparison of Solvents in Sulfonyl Chloride Synthesis

| Solvent | Type | Advantages | Disadvantages | Citations |

| Dichloromethane | Chlorinated VOC | High solvency for various reagents, inert. | Toxic, suspected carcinogen, high volatility. | google.comnih.gov |

| Tetrahydrofuran (THF) | Ethereal VOC | Good solvent for many organic compounds. | Can form explosive peroxides, volatile. | google.comnih.gov |

| Water | Green | Non-toxic, non-flammable, inexpensive. | Potential for hydrolysis of product, poor solubility for some substrates. | researchgate.netrsc.org |

| Ethanol | Green | Biodegradable, low toxicity, readily available. | Can potentially react with the product, lower solvency for some reagents. | researchgate.net |

| Choline Chloride/Glycerol | Deep Eutectic Solvent | Low volatility, biodegradable, tunable properties. | Higher viscosity, potential challenges in product isolation. | researchgate.net |

A key focus of green chemistry is the replacement of hazardous reagents with safer, more sustainable alternatives. The production of sulfonyl-containing compounds has traditionally involved toxic and difficult-to-handle substances like gaseous sulfur dioxide (SO₂), thionyl chloride, or chlorosulfonic acid. d-nb.inforsc.org

A major advancement in this area is the development and use of "SO₂ surrogates." These are stable, easy-to-handle solid compounds that release SO₂ in situ, thereby avoiding the direct handling of the toxic gas. d-nb.info Prominent examples that have become popular in modern synthesis include:

DABCO·(SO₂)₂ (DABSO): A stable, solid adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and SO₂, which serves as a convenient source of sulfur dioxide. rsc.orgresearchgate.net

Inorganic Sulfites: Alkali metal metabisulfites, such as potassium metabisulfite (B1197395) (K₂S₂O₅) and sodium metabisulfite (Na₂S₂O₅), are inexpensive, readily available, and effective SO₂ sources. rsc.orgrsc.org

These surrogates can be used in reactions to generate sulfonyl chloride intermediates under milder and safer conditions. d-nb.info Another green strategy involves the direct oxidative chlorination of thiols. This can be achieved using environmentally benign oxidants like oxone in the presence of a chloride source (e.g., KCl) in water, or by using reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). researchgate.netrsc.org These methods often proceed under mild conditions and significantly reduce the generation of hazardous waste compared to traditional methods that use noxious reagents like PCl₅ or SOCl₂. rsc.org

Table 2: Overview of Common SO₂ Surrogates

| SO₂ Surrogate | Chemical Name | Physical Form | Key Advantages | Citations |

| DABSO | 1,4-Diazabicyclo[2.2.2]octane-sulfur dioxide complex | Solid | Bench-stable, easy to handle, controlled release of SO₂. | rsc.orgresearchgate.net |

| Potassium Metabisulfite | Potassium disulfite | Solid | Inexpensive, abundant, widely used in various transformations. | rsc.org |

| Sodium Metabisulfite | Sodium disulfite | Solid | Low cost, readily available, effective SO₂ source. | researchgate.netrsc.org |

Purity Assessment and Scalability Aspects in Laboratory Synthesis

The accurate assessment of purity is critical for any synthesized chemical compound. For this compound, standard analytical techniques are employed to confirm its identity and determine its purity. It is noteworthy that some commercial suppliers provide this compound for research purposes without extensive analytical data, placing the responsibility of quality confirmation on the researcher. sigmaaldrich.com

Common methods for characterization and purity analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. moldb.com

Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining the purity of the compound by separating it from any impurities or unreacted starting materials. nih.gov

In syntheses where the sulfamoyl chloride is generated and used in situ without isolation, its formation and purity are often inferred from the successful synthesis, yield, and purity of the final sulfonamide product. rsc.org

Scaling up the synthesis of sulfamoyl chlorides from laboratory bench-scale to larger production quantities presents several challenges, primarily related to safety and process control. mdpi.com Key considerations include:

Thermal Management: The formation of sulfamoyl chlorides can be highly exothermic. Managing the heat generated is crucial to prevent runaway reactions, especially in large batches where the surface-area-to-volume ratio is low. mdpi.com

Gas Evolution: The reaction often produces corrosive and hazardous gases, such as hydrogen chloride (HCl), which must be safely scrubbed and managed. nih.govmdpi.com

Reagent Handling: The safe handling of large quantities of reactive and often corrosive reagents like chlorosulfonic acid is a major safety concern. mdpi.com

To address these challenges, modern chemical manufacturing is increasingly adopting continuous flow chemistry. nih.gov By using systems like continuous stirred-tank reactors (CSTRs), chemists can produce large quantities of a compound safely and efficiently. mdpi.com This approach offers several advantages over traditional batch processing:

Enhanced Safety: Only small amounts of reactive material are present in the reactor at any given moment, minimizing the risk associated with exothermic events or gas evolution.

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow systems allows for efficient and precise temperature control. nih.gov

Improved Process Control: Automation and real-time monitoring of reaction parameters lead to greater consistency, higher yields, and improved purity. mdpi.com

Successful scaling also requires the optimization of work-up and isolation procedures to handle larger volumes, improve yield, and minimize solvent waste. mdpi.com

Reactivity and Reaction Mechanisms of Cyclohexyl Methyl Sulfamoyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is the primary center of reactivity in cyclohexyl(methyl)sulfamoyl chloride. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic. The electron-withdrawing nature of the oxygen and chlorine atoms polarizes the sulfur-chlorine bond, making the chlorine atom a good leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Sulfur Center

The primary mode of reaction for this compound is nucleophilic substitution at the sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion. This process is fundamental to the synthesis of a diverse array of sulfonamide derivatives and related compounds.

Amination Reactions: Formation of N,N'-Disubstituted Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, leading to the formation of N,N'-disubstituted sulfonamides. This amination reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base (often an excess of the amine reactant or an added base like triethylamine) yields the stable sulfonamide product.

The general reaction can be represented as follows:

R₂NH + (C₆H₁₁)(CH₃)NSO₂Cl → (C₆H₁₁)(CH₃)NSO₂NR₂ + HCl

These reactions are foundational in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.

| Reactant Amine | Product Sulfonamide | Reaction Conditions |

| Primary Amine (RNH₂) | N-Cyclohexyl-N-methyl-N'-alkylsulfonamide | Aprotic solvent, presence of a base |

| Secondary Amine (R₂NH) | N-Cyclohexyl-N-methyl-N',N'-dialkylsulfonamide | Aprotic solvent, presence of a base |

Alcoholysis and Phenolysis: Synthesis of Sulfamate (B1201201) Esters

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to produce the corresponding sulfamate esters. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The mechanism is analogous to amination, involving the nucleophilic attack of the hydroxyl group on the sulfonyl sulfur, followed by the expulsion of the chloride ion.

The reaction with an alcohol can be generalized as:

ROH + (C₆H₁₁)(CH₃)NSO₂Cl → (C₆H₁₁)(CH₃)NSO₂OR + HCl

These sulfamate esters are of interest in their own right and can serve as intermediates in further synthetic transformations.

| Reactant | Product |

| Alcohol (ROH) | O-Alkyl Cyclohexyl(methyl)sulfamate |

| Phenol (ArOH) | O-Aryl Cyclohexyl(methyl)sulfamate |

Thiolysis and Other Heteroatom Nucleophile Reactions

In a similar fashion to alcohols and amines, thiols can react with this compound in a process known as thiolysis to form thiosulfamates. The greater nucleophilicity of the sulfur atom in a thiol compared to the oxygen in an alcohol often facilitates this reaction. The reaction proceeds under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile.

RSH + (C₆H₁₁)(CH₃)NSO₂Cl + Base → (C₆H₁₁)(CH₃)NSO₂SR + Base·HCl

While less common, other heteroatom nucleophiles can also participate in substitution reactions with sulfamoyl chlorides, expanding the synthetic scope of this reagent.

Carbon-Carbon Bond Forming Reactions (e.g., with Organometallics, Enolates)

The reaction of sulfonyl chlorides with carbon-based nucleophiles offers a pathway to form carbon-sulfur bonds, leading to the synthesis of sulfones. While less common for sulfamoyl chlorides compared to their arylsulfonyl chloride counterparts, reactions with potent carbon nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums) are possible. These reactions can lead to the formation of C-sulfonyl compounds, although side reactions can be prevalent due to the high reactivity of the organometallic species.

The reaction with a Grignard reagent can be depicted as:

RMgX + (C₆H₁₁)(CH₃)NSO₂Cl → (C₆H₁₁)(CH₃)NSO₂R + MgXCl

Reactions with softer carbon nucleophiles, such as enolates, can also be envisioned to form β-keto sulfamoyl derivatives. This would involve the deprotonation of a ketone or ester to form the enolate, which then acts as a nucleophile towards the sulfamoyl chloride. These reactions would provide access to more complex molecular architectures.

Catalytic Approaches to Enhance Reactivity and Selectivity

To improve the efficiency, selectivity, and substrate scope of reactions involving sulfamoyl chlorides, various catalytic methods have been developed. These approaches often aim to activate the sulfamoyl chloride, enhance the nucleophilicity of the reacting partner, or both.

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. Common Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and scandium triflate (Sc(OTf)₃) have been employed to catalyze the N-acylation of sulfonamides, a reaction class that shares mechanistic similarities with the reactions of sulfamoyl chlorides. researchgate.net This activation strategy can be particularly useful for reactions with weaker nucleophiles.

Organocatalysis: Certain organic molecules can act as catalysts for sulfamoylation reactions. For instance, N-methylimidazole has been shown to catalyze the sulfamoylation of alcohols using activated aryl sulfamates. organic-chemistry.orgcbijournal.com While not directly involving sulfamoyl chlorides, this demonstrates the principle of using organic bases to facilitate the transfer of the sulfamoyl group. Such catalysts can operate by activating the sulfamoylating agent or by acting as a shuttle for the sulfamoyl group.

Photoredox Catalysis: Recent advances have demonstrated that sulfamoyl chlorides can be activated under visible light photoredox conditions to generate sulfamoyl radicals. rsc.org This radical-based approach opens up new avenues for the functionalization of alkenes and other unsaturated systems, leading to the formation of alkyl sulfonamides in a single step.

These catalytic strategies offer milder reaction conditions, improved yields, and the potential for asymmetric transformations, thereby expanding the synthetic utility of this compound and related compounds.

Lewis Acid and Brønsted Acid Catalysis

The reactivity of sulfamoyl chlorides, including this compound, can be significantly enhanced through the use of acid catalysts. Both Lewis acids and Brønsted acids play a crucial role in activating the sulfamoyl chloride moiety, thereby facilitating a variety of chemical transformations.

Lewis Acid Catalysis:

Lewis acids, defined as electron-pair acceptors, are commonly employed to increase the electrophilicity of substrates in organic reactions. wikipedia.org In the context of sulfamoyl chlorides, Lewis acids coordinate to one of the oxygen atoms or the chlorine atom of the sulfamoyl group. This interaction withdraws electron density from the sulfur atom, rendering it more susceptible to nucleophilic attack. This principle is widely applied in reactions such as Friedel-Crafts-type reactions and the N-acylation of sulfonamides. wikipedia.orgresearchgate.net

Several metal-based Lewis acids, including those based on aluminum, boron, tin, and titanium, have been shown to be effective catalysts. wikipedia.orgresearchgate.net For instance, zinc chloride (ZnCl2) has been successfully used to catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides. researchgate.net The catalytic cycle typically involves the formation of an adduct between the Lewis acid and the sulfamoyl chloride, which then reacts with the nucleophile. The catalyst is regenerated upon completion of the reaction.

Recent advancements have also explored the use of metal triflates and triflimidates, such as those of aluminum(III), indium(III), and tin(IV), as potent Lewis super acids in various synthetic applications. science.gov Furthermore, the development of Lewis acid-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) reactions has expanded the toolkit for forming S-N bonds, where Lewis acids like Ca(NTf2)2 facilitate the reaction of sulfamoyl fluorides with silylated amines. acs.org

Brønsted Acid Catalysis:

Brønsted acids, or proton donors, can also catalyze reactions involving sulfamoyl chlorides. The protonation of the sulfamoyl chloride, likely at one of the oxygen atoms, increases the leaving group ability of the chloride ion and enhances the electrophilicity of the sulfur center. This activation mode is particularly relevant in reactions where a strong acid is used to promote the desired transformation.

The development of strong and super Brønsted acids has opened new avenues in catalysis, sometimes offering different reactivity and selectivity compared to Lewis acid catalysis. rsc.org For example, Brønsted acids have been utilized in the synthesis of sulfinamidines and sulfinimidate esters from sulfenamides through a process of electrophilic fluorination and subsequent nucleophilic substitution. nih.gov Chiral Brønsted acids, such as P-chiral, N-phosphoryl sulfonamides, have also been developed for asymmetric synthesis, highlighting the potential for stereoselective transformations. mcgill.ca

The table below summarizes the types of acid catalysis and their general roles in reactions involving sulfamoyl chlorides.

| Catalyst Type | General Role in Sulfamoyl Chloride Reactions | Example Catalysts |

| Lewis Acids | Coordination to oxygen or chlorine, increasing the electrophilicity of the sulfur atom. | AlCl₃, BF₃, SnCl₄, TiCl₄, ZnCl₂, Ca(NTf₂)₂ |

| Brønsted Acids | Protonation of the sulfamoyl group, enhancing the leaving group ability of the chloride and the electrophilicity of sulfur. | H₂SO₄, Camphorsulfonic acid, Tf₂NH |

Phase-Transfer Catalysis in Two-Phase Systems

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. wikipedia.org This methodology is particularly useful for reactions involving ionic reactants, such as salts, which are often soluble in water but not in organic solvents where the organic substrate resides. wikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting the anion from the aqueous phase to the organic phase where the reaction can occur. wikipedia.orgnitrkl.ac.in

In the context of reactions with this compound, PTC can be employed to enhance reaction rates and yields when using nucleophiles that are soluble in an aqueous phase. The catalyst, possessing both hydrophilic and lipophilic properties, forms an ion pair with the aqueous-soluble nucleophile. This lipophilic ion pair can then migrate into the organic phase and react with the sulfamoyl chloride.

Key advantages of using phase-transfer catalysis include:

Milder reaction conditions.

Elimination of the need for expensive, anhydrous, or aprotic solvents.

Increased reaction rates.

Simplified workup procedures.

Commonly used phase-transfer catalysts include tetraalkylammonium halides (e.g., tetrabutylammonium (B224687) bromide), tetraalkylphosphonium halides, and crown ethers. wikipedia.orgnitrkl.ac.in The efficiency of a PTC system depends on several factors, including the structure of the catalyst, the solvent system, and the nature of the reacting species. princeton.edu Asymmetric phase-transfer catalysis, utilizing chiral catalysts, has also emerged as a valuable tool for enantioselective synthesis. nih.govphasetransfer.com

Radical Reactions Involving Sulfamoyl Chlorides

Generation and Controlled Reactivity of Sulfamoyl Radicals

The generation of sulfamoyl radicals from sulfamoyl chlorides has become a significant area of research, offering a powerful tool for the synthesis of sulfonamides. acs.org While the single-electron reduction of sulfamoyl chlorides is more challenging compared to sulfonyl chlorides, the abstraction of the chlorine atom by a silyl (B83357) radical has proven to be an effective method for generating sulfamoyl radicals. acs.orgnih.gov This activation can be achieved under mild conditions, often using photoredox catalysis. acs.orgnih.govorganic-chemistry.org

Visible-light-mediated photoredox catalysis, in particular, has emerged as a versatile strategy. rsc.orgchemrxiv.orgchemrxiv.org In a typical system, a photocatalyst, upon excitation by light, initiates a single-electron transfer process that ultimately leads to the formation of the sulfamoyl radical. For instance, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a photocatalyst like Eosin Y under blue LED irradiation can efficiently generate sulfamoyl radicals from sulfamoyl chlorides. acs.orgorganic-chemistry.org

The controlled reactivity of these generated sulfamoyl radicals is crucial for their synthetic utility. The reaction conditions, including the choice of photocatalyst, can be fine-tuned to achieve selective transformations. rsc.org The highly reactive σ-radical can then participate in various addition reactions, particularly with unsaturated systems. chemrxiv.org

Sulfonation and Sulfonamidation of Unsaturated Systems

Once generated, sulfamoyl radicals readily undergo addition to unsaturated systems such as alkenes and alkynes. organic-chemistry.orgmagtech.com.cnresearchgate.net This process, known as hydrosulfamoylation, allows for the direct synthesis of aliphatic sulfonamides from simple olefins. acs.orgorganic-chemistry.org This method is highly advantageous as it often proceeds in a single step and tolerates a wide range of functional groups. organic-chemistry.org

The general mechanism for the hydrosulfamoylation of an alkene involves the following steps:

Initiation: Generation of the sulfamoyl radical from the corresponding sulfamoyl chloride.

Propagation: Addition of the sulfamoyl radical to the double bond of the alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor (e.g., TTMSS) to yield the final sulfonamide product and regenerate the silyl radical.

This radical-based approach provides a modular and efficient route to a diverse array of sulfonamides, which are important structural motifs in many pharmaceuticals. acs.org The reaction can be applied to both electron-rich and electron-deficient alkenes. organic-chemistry.orgchemrxiv.org Recent developments have also focused on copper-catalyzed methods for the generation of sulfamoyl radicals and their subsequent reaction with alkenes. acs.org

The table below provides a summary of methods for the generation and reaction of sulfamoyl radicals.

| Radical Generation Method | Unsaturated System | Product Type | Key Features |

| Silyl radical-mediated Cl-atom abstraction (photocatalyzed) | Alkenes | Aliphatic Sulfonamides | Mild conditions, high functional group tolerance, single-step process. acs.orgorganic-chemistry.org |

| Visible-light photoredox catalysis | Electron-deficient alkenes | Alkylsulfonamides or Sulfonates | Controllable reactivity based on the photocatalyst. rsc.org |

| Copper(I)-catalyzed N-O bond activation | Alkenes | Alkenyl and Alkyl Sulfonamides | Modular synthesis with broad substrate applicability. acs.org |

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The selective transformation of molecules with multiple reactive sites is a central theme in organic synthesis. mdpi.comresearchgate.netnih.gov Reactions involving this compound can exhibit various forms of selectivity, which are crucial for the synthesis of well-defined products.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing, for example, both a hydroxyl and an amino group, the reaction with this compound can be directed towards the more nucleophilic amine under appropriate conditions.

Regioselectivity is the preference for bond formation at one position over another. In the sulfonamidation of an unsymmetrical unsaturated system, the sulfamoyl radical can add to one of the two carbons of the double bond, leading to the formation of regioisomers. The outcome is often governed by the stability of the resulting radical intermediate.

Stereoselectivity describes the preferential formation of one stereoisomer over another. In reactions involving chiral substrates or catalysts, it is possible to achieve high levels of diastereoselectivity or enantioselectivity. For instance, the addition of a sulfamoyl radical to a prochiral alkene can generate a new stereocenter, and the use of chiral catalysts can favor the formation of one enantiomer. Photocatalytic enantioselective hydrosulfonylation of α,β-unsaturated carbonyls with sulfonyl chlorides has been demonstrated to produce enantioenriched α-chiral sulfones. nih.gov

Recent research has focused on developing catalytic systems that can control these aspects of selectivity. For example, Lewis base-catalyzed bromochlorination of unsaturated systems has been shown to exhibit high chemo-, regio-, and diastereoselectivity. nih.gov

Influence of Steric and Electronic Factors on Reaction Pathways

Steric Factors: The bulky cyclohexyl group attached to the nitrogen atom in this compound can exert considerable steric hindrance. wikipedia.org This steric bulk can influence the approach of a nucleophile to the electrophilic sulfur center. In reactions with sterically demanding nucleophiles, the reaction rate may be significantly reduced compared to less hindered sulfamoyl chlorides. Steric hindrance can also play a role in determining the regioselectivity of reactions, as the sulfamoyl group will preferentially add to the less sterically crowded position of an unsaturated system. wikipedia.org

Electronic Factors: The electronic properties of both the sulfamoyl chloride and the reacting substrate are paramount in determining the reaction pathway. stackexchange.com The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic. Substituents on the reacting partner can have a profound effect on the reaction. For instance, in the sulfonamidation of alkenes, electron-donating groups on the alkene will increase its nucleophilicity and facilitate the addition of the sulfamoyl radical. Conversely, electron-withdrawing groups will make the alkene more electron-deficient. The interplay between the electronic nature of the radical and the substrate is crucial for the success of the reaction. rsc.org

A subtle balance between steric and electronic effects often governs the selectivity of a reaction. researchgate.net For example, in the substitution reactions of aromatic compounds, the position of substitution is determined by the directing effects of the substituents already present (an electronic effect), but steric hindrance from bulky groups can prevent substitution at an electronically favored but sterically inaccessible position. rsc.org

Synthetic Applications of Cyclohexyl Methyl Sulfamoyl Chloride As a Reagent

Introduction of the Cyclohexyl(methyl)sulfamoyl Group into Complex Organic Scaffolds

The primary application of cyclohexyl(methyl)sulfamoyl chloride is as an electrophilic agent for the sulfamoylation of nucleophiles, thereby incorporating the N-cyclohexyl-N-methylsulfamoyl group into a target molecule. This reaction is typically carried out by treating an amine, alcohol, or other suitable nucleophile with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.

A notable example of its use is in the synthesis of derivatives of benzoic acid. The reaction of a substituted aminobenzoic acid with this compound introduces the sulfamoyl linkage, yielding compounds such as 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid. researchgate.net Such derivatives are of interest in medicinal chemistry as the benzoic acid moiety provides a handle for further functionalization or can act as a key pharmacophoric element, while the cyclohexyl(methyl)sulfamoyl group can modulate the compound's biological activity and pharmacokinetic profile. nih.govresearchgate.net

The general scheme for the introduction of the cyclohexyl(methyl)sulfamoyl group onto an aromatic amine is depicted below:

Scheme 1: General Reaction for the Synthesis of a Sulfamoylated Aromatic Compound

The choice of base and solvent is crucial for the success of this transformation and is often dependent on the specific substrate. Common bases include pyridine, triethylamine, or alkali metal carbonates.

Role in the Synthesis of N-Substituted Sulfonamide Libraries

This compound serves as a key building block in the generation of N-substituted sulfonamide libraries for drug discovery and development. nih.gov The synthesis of such libraries typically involves the parallel reaction of the sulfamoyl chloride with a diverse set of primary and secondary amines. indexcopernicus.com This approach allows for the rapid generation of a multitude of structurally related compounds, which can then be screened for biological activity.

The steric bulk of the cyclohexyl group and the presence of the methyl group on the nitrogen atom of this compound can influence the reactivity and conformational properties of the resulting sulfonamides. This can lead to the discovery of compounds with unique biological profiles. The general reaction for the synthesis of an N-substituted sulfonamide library using this reagent is shown below.

Representative Reaction Scheme for Sulfonamide Library Synthesis:

Where R¹ and R² can be a wide variety of alkyl, aryl, or heterocyclic groups.

The following interactive table illustrates a hypothetical subset of a sulfonamide library that could be generated from this compound and a selection of primary and secondary amines.

| Amine Reactant | Resulting Sulfonamide | Potential Application Area |

| Aniline (B41778) | N-Cyclohexyl-N-methyl-N'-phenylsulfonamide | Antibacterial agents |

| Benzylamine | N-Benzyl-N'-cyclohexyl-N'-methylsulfonamide | Anticancer therapeutics nih.gov |

| Piperidine | 1-{[Cyclohexyl(methyl)amino]sulfonyl}piperidine | CNS-active compounds |

| Morpholine | 4-{[Cyclohexyl(methyl)amino]sulfonyl}morpholine | Antiviral agents |

Utilization in the Construction of Heterocyclic Systems (e.g., oxathiazinanes)

Sulfamoyl chlorides are valuable reagents in the synthesis of various heterocyclic compounds. One important class of heterocycles that can be synthesized from sulfamoyl chlorides are oxathiazinanes, which are saturated six-membered rings containing oxygen, sulfur, and nitrogen atoms. These heterocycles are considered protected 1,3-aminoalcohols and are useful intermediates in the synthesis of complex nitrogen-containing molecules. nih.gov

The synthesis of oxathiazinanes typically involves a two-step process: the formation of a sulfamate (B1201201) ester from an alcohol and a sulfamoyl chloride, followed by an intramolecular cyclization. However, one-pot tandem sulfamoylation/aza-Michael reactions have been explored to streamline this process.

Interestingly, research has shown that the steric hindrance of the sulfamoyl chloride plays a critical role in the success of these one-pot reactions. While N-methyl and N-ethyl sulfamoyl chlorides successfully yield oxathiazinanes in one-pot procedures, reactions with the more sterically demanding N-hexylsulfamoyl chloride and N-cyclohexylsulfamoyl chloride failed to produce the desired cyclized product. researchgate.net This failure is attributed to the increased steric bulk of the cyclohexyl substituent, which likely precludes the intramolecular aza-Michael cyclization step. researchgate.net

This finding highlights a limitation in the application of this compound in certain one-pot heterocyclic syntheses, suggesting that a stepwise approach may be necessary for the construction of oxathiazinanes bearing this bulky substituent. The use of this compound in the synthesis of other heterocyclic systems is not widely reported in the scientific literature.

Application as a Protecting Group Strategy in Multistep Synthesis

In multistep organic synthesis, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org Amino groups are particularly nucleophilic and often require protection. Sulfonylation is a common method for protecting amines, as the resulting sulfonamide is significantly less nucleophilic and basic than the parent amine.

The cyclohexyl(methyl)sulfamoyl group can potentially serve as a protecting group for primary and secondary amines. The steric bulk of the cyclohexyl group could offer enhanced stability to the protected amine under a variety of reaction conditions. The introduction of this protecting group would proceed via the reaction of the amine with this compound in the presence of a base.

The following table outlines a conceptual application of the cyclohexyl(methyl)sulfamoyl group as a protecting group for a generic amine (R-NH2).

| Step | Reaction | Conditions | Purpose |

| Protection | R-NH₂ + this compound | Base (e.g., Pyridine) | Formation of the stable sulfonamide to mask the amine's nucleophilicity. |

| Subsequent Synthesis | Protected Amine -> Further Transformations | Various | The protected amine is stable to a range of synthetic conditions. |

| Deprotection | Protected Amine -> R-NH₂ | Reductive or acidic conditions | Removal of the protecting group to reveal the free amine. |

While the use of simpler sulfonyl chlorides as protecting groups is well-established, the specific application of this compound for this purpose is not extensively documented, likely due to the potentially harsh conditions required for its removal.

Contributions to Reagent Development in Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In recent years, sulfonyl chlorides have emerged as coupling partners in these reactions, often undergoing desulfonylative coupling. However, the use of sulfamoyl chlorides in such reactions is more challenging due to the strong electron-withdrawing nature of the sulfonyl group, which can lead to undesired desulfonylation to form tertiary amines. researchgate.net

Despite these challenges, methods have been developed for the palladium-catalyzed Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids to synthesize sulfonamides. researchgate.netrsc.org This reaction involves the use of sulfuric chloride as a source of the SO₂ group, which reacts with a secondary amine to form the sulfamoyl chloride intermediate. This intermediate then participates in the palladium-catalyzed cross-coupling with a boronic acid.

This methodology could potentially be applied to cyclohexyl(methyl)amine to generate this compound in situ, which could then be coupled with various aryl or vinyl boronic acids. Such a reaction would provide a direct route to a diverse range of N-cyclohexyl-N-methylarylsulfonamides.

Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling:

The table below shows potential products from the palladium-catalyzed coupling of in situ generated this compound with various boronic acids.

| Boronic Acid | Potential Product |

| Phenylboronic acid | N-Cyclohexyl-N-methyl-N'-phenylsulfonamide |

| 4-Tolylboronic acid | N-Cyclohexyl-N-methyl-N'-(4-tolyl)sulfonamide |

| 2-Thiopheneboronic acid | N-Cyclohexyl-N-methyl-N'-(2-thienyl)sulfonamide |

| Vinylboronic acid | N-Cyclohexyl-N-methyl-N'-vinylsulfonamide |

This application represents an area of ongoing research, and the development of robust catalytic systems that can accommodate sterically hindered sulfamoyl chlorides like this compound is of significant interest.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the identity and clarifying the structural features of Cyclohexyl(methyl)sulfamoyl chloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclohexyl and methyl groups. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The complexity of these signals arises from the conformational rigidity of the cyclohexyl ring and the various coupling interactions between adjacent protons. The proton attached to the carbon bearing the nitrogen (the methine proton) is expected to be the most downfield of the cyclohexyl protons due to the electron-withdrawing effect of the sulfamoyl group. The methyl protons, being attached to the nitrogen atom, will appear as a singlet in the range of 2.8 to 3.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The cyclohexyl ring will exhibit multiple signals for its six carbon atoms, with their chemical shifts influenced by their position relative to the nitrogen atom. The carbon atom directly attached to the nitrogen will be the most deshielded among the cyclohexyl carbons. The methyl carbon will give rise to a single resonance in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom in the sulfamoyl chloride moiety. The chemical shift of the nitrogen would be characteristic of a sulfonamide-like structure.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| N-CH ₃ | 2.8 - 3.2 (s) | 35 - 40 |

| N-C H(CH₂)₂ | 3.0 - 3.5 (m) | 55 - 60 |

| Cyclohexyl CH₂ | 1.0 - 2.0 (m) | 24 - 35 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretching vibration is expected to be observed in the lower frequency region, around 600-500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methyl groups will be visible in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S=O and S-Cl bonds are also expected to show characteristic signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | IR Absorption (Predicted) | Intensity |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | 1180 - 1160 | Strong |

| S-Cl Stretch | 600 - 500 | Medium |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in isotopic peaks for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.

The molecular ion peak [M]⁺ would be expected, although it may be of low abundance due to the compound's reactivity. Common fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl group (SO₂), or cleavage of the cyclohexyl ring. Alpha-cleavage next to the nitrogen atom could also be a significant fragmentation route.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |

| [C₇H₁₄ClNO₂S]⁺ | 211 | Molecular Ion |

| [C₇H₁₄NO₂S]⁺ | 176 | Loss of Cl |

| [C₆H₁₁N(CH₃)SO₂]⁺ | 176 | Loss of Cl |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

| [SO₂Cl]⁺ | 99 | Sulfonyl chloride cation |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC) can be used for the analysis of this compound, provided that the compound is thermally stable and sufficiently volatile. However, sulfamoyl chlorides can be prone to degradation at the high temperatures often used in GC injectors and columns. core.ac.uk To circumvent this, derivatization is a common strategy, where the reactive sulfamoyl chloride is converted into a more stable derivative, such as a sulfonamide, prior to GC analysis. core.ac.uk When coupled with a mass spectrometer (GC-MS), this technique allows for the separation and identification of the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. Due to the reactive nature of the sulfamoyl chloride group, which can hydrolyze in the presence of water, reversed-phase HPLC methods must be carefully developed. The use of non-aqueous mobile phases or rapid gradient elution can minimize on-column degradation.

Alternatively, derivatization can be employed to create a more stable and often more easily detectable compound. americanpharmaceuticalreview.com For instance, reaction with an alcohol can convert the sulfamoyl chloride to a sulfamate (B1201201) ester, which is more amenable to standard reversed-phase HPLC conditions. americanpharmaceuticalreview.com Normal-phase HPLC, which uses non-polar mobile phases, can also be a suitable option for the direct analysis of this reactive compound. americanpharmaceuticalreview.com HPLC is particularly useful for monitoring reaction progress, as it can simultaneously quantify the disappearance of starting materials and the appearance of products.

X-ray Diffraction for Solid-State Structure Determination

The process begins with the growth of a suitable single crystal, which is often the most challenging step. nih.gov This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays. This data is then processed computationally to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved.

For this compound, an XRD analysis would yield critical structural parameters. While specific crystallographic data for this exact compound is not publicly available, a typical analysis would determine the crystal system, space group, and unit cell dimensions. For instance, a related compound, (S)-(+)-1-cyclohexylethylaminium chloride, was found to have an orthorhombic crystal system and a P2₁2₁2₁ space group. researchgate.net An analysis of this compound would provide similar detailed data, confirming the connectivity of the cyclohexyl and methyl groups to the sulfamoyl chloride moiety and revealing the precise geometry around the central sulfur atom.

Table 1: Representative Crystal Structure Data Obtainable from XRD Note: This table illustrates the type of data obtained from an X-ray diffraction experiment. The values are hypothetical for this compound and are shown for illustrative purposes.

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z (molecules/unit cell) | 4 |

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state environment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) that constitute a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized or isolated substance. For this compound, with the molecular formula C₇H₁₄ClNO₂S, elemental analysis provides a quantitative verification that the compound has been prepared correctly. sigmaaldrich.comscbt.comanaxlab.com

The analysis is typically performed using a combustion method. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are reduced to N₂)—are collected and measured. The amount of sulfur is often determined by converting it to sulfur dioxide (SO₂) during combustion. The mass of each element in the original sample is then calculated from the masses of the combustion products.

The experimental mass percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For this compound (Molecular Weight: 211.71 g/mol ), the theoretical elemental composition can be calculated as shown in the table below. sigmaaldrich.comscbt.com

Table 2: Theoretical vs. Experimental Elemental Composition of this compound Note: Experimental values are hypothetical and serve to illustrate how results are typically presented.

| Element | Theoretical Mass % | Experimental Mass % (Example) |

| Carbon (C) | 39.71% | 39.68% |

| Hydrogen (H) | 6.66% | 6.71% |

| Chlorine (Cl) | 16.74% | 16.69% |

| Nitrogen (N) | 6.61% | 6.59% |

| Oxygen (O) | 15.11% | Not Determined |

| Sulfur (S) | 15.15% | 15.19% |

As illustrated by the data for a different compound where the found values (C 58.42%, H 10.98%, N 8.51%) closely matched the calculated percentages (C 58.70%, H 11.08%, N 8.56%), a similar level of agreement for this compound would confirm its compositional integrity. researchgate.net

Computational and Theoretical Investigations of Cyclohexyl Methyl Sulfamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful computational tools used to model and predict the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the electronic structure, geometry, and reactivity of chemical compounds. For a molecule such as Cyclohexyl(methyl)sulfamoyl chloride, these calculations can elucidate fundamental properties that are difficult or impossible to measure experimentally. They offer a microscopic view of the electron distribution and energy, which are key determinants of a molecule's stability and chemical behavior. These theoretical investigations are essential for understanding reaction mechanisms and predicting how a molecule will interact with other chemical species.

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecules. nih.govrsc.org

For this compound, DFT studies are employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This process involves an energy minimization algorithm that adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized structure provides precise data on the molecule's geometry.

Furthermore, DFT is invaluable for investigating chemical reactions by identifying and characterizing transition states. A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the activation energy and, consequently, the reaction rate. By modeling the interaction of this compound with a reactant, DFT can map the energetic profile of a reaction, such as nucleophilic substitution at the sulfur atom. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G) to describe the molecule's orbitals. jmchemsci.comekb.eg

Below is an interactive table showing typical data obtained from a DFT geometry optimization for the ground state of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | S | Cl | - | - | 2.08 Å |

| Bond Length | S | O1 | - | - | 1.45 Å |

| Bond Length | S | N | - | - | 1.65 Å |

| Bond Length | N | C(methyl) | - | - | 1.47 Å |

| Bond Angle | O1 | S | O2 | - | 120.5° |

| Bond Angle | Cl | S | N | - | 105.2° |

| Dihedral Angle | C(methyl) | N | S | Cl | 75.0° |

Note: The data in this table is illustrative of typical DFT results and is not from a published study on this specific molecule.

Molecular Electrostatic Potential and Frontier Orbital Analysis

Molecular Electrostatic Potential (MESP) The Molecular Electrostatic Potential (MESP) is a valuable descriptor for predicting the reactive sites of a molecule. nih.gov It is calculated from the molecule's electron density and mapped onto its surface, creating a color-coded visualization of the charge distribution. nih.govresearchgate.net

For this compound, an MESP map would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the highly electronegative oxygen and chlorine atoms of the sulfamoyl chloride group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The area around the sulfur atom is expected to be highly positive due to the electron-withdrawing effects of the attached oxygen and chlorine atoms, making it the primary electrophilic center.

Neutral Potential (Green): Regions with balanced charge, typically found over the nonpolar hydrocarbon backbone of the cyclohexyl and methyl groups.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will orient itself when approaching other reactants.

Frontier Orbital Analysis Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) governs the course of many chemical reactions. youtube.comfiveable.me

HOMO: This is the outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely localized on the lone pairs of the nitrogen or oxygen atoms.

LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level reflects the molecule's ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be centered on the antibonding σ* orbital of the sulfur-chlorine (S-Cl) bond, indicating that this bond is the most likely site for a nucleophile to attack and break.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

The table below presents hypothetical FMO data for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Indicates electron-donating capability. |

| LUMO | -1.2 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 7.3 | Reflects chemical stability and reactivity. |

Note: The data in this table is for illustrative purposes.

Conformational Analysis of the Cyclohexyl and Sulfamoyl Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains both a cyclohexyl ring and rotatable single bonds in the sulfamoyl group, this analysis is crucial for understanding its structure, stability, and properties. Computational methods are used to explore the various possible conformations and identify the most stable ones.

Energy Landscapes and Preferred Conformations

The potential energy landscape (PEL) is a conceptual and computational map that represents the energy of a molecule as a function of its atomic coordinates. rsc.org Minima on this landscape correspond to stable or metastable conformations, while saddle points represent the transition states between them. chemrxiv.org

For this compound, the conformational landscape is primarily defined by two structural features:

Cyclohexyl Ring Pucker: The cyclohexyl ring is not planar and exists predominantly in a low-energy "chair" conformation. However, it can also adopt higher-energy "boat" and "twist-boat" forms. The chair conformation can exist in two forms that interconvert via a "ring flip," which may place the sulfamoyl group in either an axial or equatorial position. Computational analysis reveals that the equatorial conformation is generally more stable due to reduced steric hindrance.

Rotation around S-N Bond: Rotation around the sulfur-nitrogen single bond leads to different relative orientations of the cyclohexyl, methyl, and sulfonyl groups. The energy profile for this rotation would show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

By systematically mapping the energy as a function of the ring pucker and key dihedral angles, computational modeling can identify the global energy minimum, which represents the most populated and thermodynamically preferred conformation of the molecule at equilibrium.

Intramolecular Interactions and Strain Effects

The relative energies of different conformations are determined by a combination of intramolecular interactions and strain effects. Computational analysis allows for the quantification of these factors:

Steric Strain: This arises from non-bonded atoms being forced too close to one another. In this compound, significant steric hindrance can occur between the bulky cyclohexyl group and the atoms of the sulfonyl group, especially in sterically crowded conformations. For instance, the axial conformation of the cyclohexyl ring would exhibit significant 1,3-diaxial interactions, increasing its energy relative to the equatorial conformer.

Torsional Strain: This is the energy cost associated with eclipsing interactions between bonds separated by a single bond. As the groups rotate around the S-N bond, the molecule experiences torsional strain when the bonds on the sulfur and nitrogen atoms are aligned (eclipsed). The preferred conformations are those that minimize this strain by adopting a staggered arrangement.

Angle Strain: This occurs when bond angles are forced to deviate from their ideal values. While the cyclohexyl ring in its chair conformation has near-ideal tetrahedral angles, higher-energy conformations like the boat or planar forms would exhibit significant angle strain.

Computational models can dissect these contributions to the total energy, providing a detailed understanding of the forces that govern the molecule's three-dimensional structure and stability.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, these methods can trace the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. This provides a dynamic picture of the reaction, including the sequence of bond-breaking and bond-forming events.

For this compound, a characteristic reaction is nucleophilic substitution at the sulfur center, where a nucleophile (e.g., water, an amine) attacks the sulfur atom and displaces the chloride ion. Computational modeling of this process would involve the following steps:

Reactant Complex Formation: Modeling the initial approach of the nucleophile to the this compound molecule to form a stable pre-reaction complex.

Transition State Search: Locating the transition state structure for the key bond-forming/bond-breaking step. For a substitution reaction, this would typically involve a trigonal bipyramidal geometry around the sulfur atom, where the incoming nucleophile and the leaving chloride are in apical positions. The energy of this transition state determines the activation energy (Ea) of the reaction.

Product Complex Formation: Following the reaction coordinate downhill from the transition state leads to the formation of a post-reaction complex, which then dissociates into the final products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, while specific computational studies are not extensively documented in publicly accessible literature, the well-established methodologies of quantum mechanical calculations can be applied to forecast its spectroscopic characteristics, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Density Functional Theory (DFT) is a widely used method for these predictions due to its favorable balance between accuracy and computational cost. science.govresearchgate.net The typical approach involves optimizing the molecular geometry of this compound at a chosen level of theory and basis set. Following this, specialized calculations are performed to determine the desired spectroscopic parameters.

The following table presents hypothetical predicted 1H and 13C NMR chemical shifts for this compound, based on typical values for similar chemical environments.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| 1H NMR | |

| N-CH3 | 2.8 - 3.2 |

| Cyclohexyl-CH (adjacent to N) | 3.5 - 4.0 |

| Cyclohexyl-CH2 (axial) | 1.1 - 1.5 |

| Cyclohexyl-CH2 (equatorial) | 1.6 - 2.0 |

| 13C NMR | |

| N-CH3 | 30 - 35 |

| Cyclohexyl-C (adjacent to N) | 60 - 65 |

| Cyclohexyl-C (beta to N) | 30 - 35 |

| Cyclohexyl-C (gamma to N) | 24 - 28 |

Similarly, the vibrational frequencies corresponding to the infrared spectrum of this compound can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies. These calculated frequencies often exhibit systematic errors due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. researchgate.net The predicted vibrational frequencies can aid in the assignment of experimentally observed IR bands to specific molecular motions.

Key predicted vibrational frequencies for this compound would include the characteristic asymmetric and symmetric stretching modes of the sulfonyl group (SO2), the S-N and S-Cl stretching modes, and various C-H stretching and bending modes of the cyclohexyl and methyl groups.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| SO2 Asymmetric Stretch | 1350 - 1380 |

| SO2 Symmetric Stretch | 1160 - 1180 |

| S-N Stretch | 900 - 950 |

| S-Cl Stretch | 600 - 700 |

| C-H Stretch (Cyclohexyl & Methyl) | 2850 - 3000 |

Solvation Models and Their Influence on Calculated Reactivity

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent in which a reaction is carried out. Computational and theoretical investigations of the reactivity of this compound must, therefore, consider the effects of solvation. Solvation models are computational methods designed to incorporate the influence of a solvent on the properties and behavior of a solute molecule.

There are two main categories of solvation models: explicit and implicit. Explicit solvation models involve the inclusion of a number of individual solvent molecules surrounding the solute in the calculation. While this approach can provide a detailed picture of solute-solvent interactions, it is computationally very expensive.

A more common approach for studying reactivity is the use of implicit solvation models, also known as continuum models. nih.gov In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this dielectric medium, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM), and the SMD (Solvation Model based on Density) model. nih.gov

The choice of solvation model and the dielectric constant of the solvent can have a profound impact on the calculated reactivity of this compound. For instance, in studying a nucleophilic substitution reaction at the sulfur atom, the solvent can stabilize or destabilize the reactants, transition state, and products to different extents. A polar solvent would be expected to stabilize charged species, such as the transition state and any ionic intermediates, more effectively than a nonpolar solvent. This stabilization would lower the activation energy and thus increase the calculated reaction rate.

For example, the hydrolysis of sulfamoyl chlorides is a reaction where solvent effects are critical. cdnsciencepub.com Computational modeling of this reaction for this compound would necessitate the use of a solvation model that can accurately describe the strong interactions between water and the polar functional groups of the substrate and the transition state. The calculated energy barrier for the reaction, and therefore the predicted rate, would be highly sensitive to the chosen solvation model and its parameterization for the specific solvent.

The influence of the solvation model on calculated reactivity parameters can be illustrated by considering the hypothetical hydrolysis of this compound in different solvents.

Table 3: Hypothetical Influence of Solvent on the Calculated Activation Energy (ΔG‡) for the Hydrolysis of this compound

| Solvent | Dielectric Constant (ε) | Predicted Relative ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | High |

| n-Hexane | 1.88 | Moderately High |

| Dichloromethane (B109758) | 8.93 | Intermediate |

| Acetone | 20.7 | Lower |

As depicted in the table, increasing the polarity of the solvent is expected to decrease the activation energy for a reaction that proceeds through a polar transition state, thereby increasing the calculated reaction rate. The selection of an appropriate solvation model is, therefore, a crucial step in the computational investigation of the reactivity of this compound in solution.

Preparation and Comparative Reactivity of Cyclohexyl Methyl Sulfamoyl Chloride Derivatives and Analogues

Systematic Structural Modifications of the Cyclohexyl Ring

The introduction of alkyl groups at various positions on the cyclohexyl ring of cyclohexyl(methyl)sulfamoyl chloride can significantly influence its reactivity. These modifications can alter the steric environment around the sulfamoyl chloride functional group and can also have subtle electronic effects. The synthesis of such derivatives typically begins with the appropriately substituted cyclohexylamine (B46788).

For instance, the preparation of 4-methylthis compound can be achieved by the reaction of N-methyl-4-methylcyclohexylamine with sulfuryl chloride. The starting amine itself can be synthesized in its cis and trans isomeric forms, allowing for the preparation of stereochemically defined sulfamoyl chlorides.

The primary challenge in these syntheses is often the separation of stereoisomers. The hydrogenation of 4-alkyl-benzoic acids can produce mixtures of cis and trans isomers of 4-alkyl cyclohexyl carboxylic acid, which can then be converted to the corresponding amines. nih.gov Similarly, the synthesis of trans-4-methylcyclohexylamine has been a subject of interest, with methods developed to achieve high isomeric purity. google.comorganic-chemistry.org

The reactivity of these structurally modified sulfamoyl chlorides is expected to be influenced by the stereochemistry of the cyclohexyl ring. For example, in the trans isomer of 4-tert-butylthis compound, the bulky tert-butyl group in the equatorial position may have a different steric influence on the approach of a nucleophile to the sulfur atom compared to the cis isomer, where the tert-butyl group would be in an axial position in the most stable chair conformation.

Table 1: Representative Systematically Modified Cyclohexyl(methyl)sulfamoyl Chlorides

| Compound Name | Structure | Precursor Amine |

| trans-4-Methylthis compound | trans-N-Methyl-4-methylcyclohexylamine | |

| cis-4-Methylthis compound | cis-N-Methyl-4-methylcyclohexylamine | |

| trans-4-tert-Butylthis compound | trans-N-Methyl-4-tert-butylcyclohexylamine | |

| cis-4-tert-Butylthis compound | cis-N-Methyl-4-tert-butylcyclohexylamine |